molecular formula C15H15BrO2 B15219656 2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one

2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one

Cat. No.: B15219656
M. Wt: 307.18 g/mol
InChI Key: BXTZAMBYSCYSCR-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a tetrahydropentalenone structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxyphenyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is unique due to its tetrahydropentalenone structure, which imparts distinct chemical and physical properties. This structure differentiates it from other brominated aromatic compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

2-bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydro-3aH-pentalen-1-one

InChI

InChI=1S/C15H15BrO2/c1-18-10-7-5-9(6-8-10)13-11-3-2-4-12(11)15(17)14(13)16/h5-8,11-12H,2-4H2,1H3

InChI Key

BXTZAMBYSCYSCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3C2CCC3)Br

Origin of Product

United States

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